molecular formula C11H20N2O2S B7592846 2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine

2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine

Cat. No. B7592846
M. Wt: 244.36 g/mol
InChI Key: UAWMAQSAOIZBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a bicyclic compound that has a unique structure and possesses a range of biological activities.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in tumor growth and inflammation, as well as by modulating neurotransmitter systems in the brain.
Biochemical and physiological effects:
2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit viral replication. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine in lab experiments is its unique structure, which allows for the investigation of its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to elucidate its mechanism of action and optimize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine involves a multi-step process that includes cyclization, reduction, and sulfonation. The starting material is 2-bromo-5-methyl-1H-indole, which undergoes cyclization with 1,3-dibromo-5,5-dimethylhydantoin to form the bicyclic compound. The reduction of the double bond in the indole ring is then achieved using lithium aluminum hydride, followed by sulfonation with sulfuric acid to introduce the sulfonyl group.

Scientific Research Applications

2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine has been studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-16(14,15)13-7-9-6-12-5-3-2-4-11(12)10(9)8-13/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWMAQSAOIZBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CN3CCCCC3C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine

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